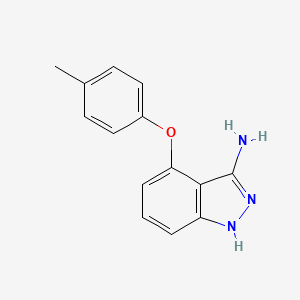

4-(4-methylphenoxy)-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenoxy)-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-5-7-10(8-6-9)18-12-4-2-3-11-13(12)14(15)17-16-11/h2-8H,1H3,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLOYCNRGHJXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 4 Methylphenoxy 1h Indazol 3 Amine

Retrosynthetic Dissection and Strategic Bond Disconnections

A logical retrosynthetic analysis of the target molecule, 4-(4-methylphenoxy)-1H-indazol-3-amine, suggests several key bond disconnections. The primary strategic disconnections are the C4-O bond of the aryloxy ether and the N-N and C3-N bonds that form the pyrazole (B372694) ring of the indazole core.

Following this strategy, the target molecule can be disconnected at the C4-O ether linkage, leading to a 4-halo-1H-indazol-3-amine intermediate and 4-methylphenol. Alternatively, and more strategically, the entire indazole core can be disconnected. This approach points towards a substituted o-benzonitrile as a key precursor. Specifically, a 2-halo-6-(4-methylphenoxy)benzonitrile emerges as a pivotal intermediate. This precursor already contains the required C4-substituent and can be cyclized with hydrazine to form the 3-aminoindazole ring system in a highly convergent manner. This latter approach is generally preferred as it avoids potential regioselectivity issues associated with the direct functionalization of a pre-formed indazole nucleus, which can be challenging to control.

Development and Optimization of Core Indazole Scaffold Construction

The construction of the 3-aminoindazole scaffold is a critical step in the synthesis. The most common and efficient method involves the cyclization of an ortho-substituted benzonitrile with hydrazine. beilstein-journals.org

Starting from a precursor such as 2-fluoro-6-substituted-benzonitrile, the reaction with hydrazine hydrate typically proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile intermediate onto the nitrile group to form the 3-aminoindazole ring. This reaction is often carried out at elevated temperatures in a suitable solvent and is known for its high yields. beilstein-journals.orgnih.gov

Direct and regioselective functionalization of the indazole C4-position is notoriously difficult due to the electronic nature of the heterocyclic ring system. Electrophilic substitution reactions on the indazole ring typically favor the C5 and C7 positions. Therefore, a more robust strategy involves constructing the indazole ring from a starting material where the desired C4-substituent is already in place.

This "bottom-up" approach relies on the synthesis of a key intermediate, a 2,6-disubstituted benzonitrile. By starting with a precursor like 2,6-difluorobenzonitrile or 2,6-dichlorobenzonitrile, a nucleophilic aromatic substitution (SNAr) reaction can be employed to selectively introduce the 4-methylphenoxy group at one of the ortho positions to the nitrile. The remaining halogen then serves as the leaving group for the subsequent cyclization with hydrazine to form the indazole ring. This method ensures that the 4-methylphenoxy group is unambiguously positioned at C4 of the final indazole product. The SNAr reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring for nucleophilic attack. beilstein-journals.orgresearchgate.netwikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be applied to the synthesis of substituted indazoles. While direct C-O coupling on a 4-halo-indazole could be envisioned, a more practical application of palladium catalysis is in the functionalization of precursors or in building the indazole core itself.

For instance, a Buchwald-Hartwig amination could be employed to form the C-N bond between a 3-halo-indazole and an amine, providing access to N-substituted 3-aminoindazoles. However, for the synthesis of the primary 3-aminoindazole, direct cyclization with hydrazine is more common.

Alternatively, a Suzuki coupling could be used to introduce substituents onto the indazole ring. For example, a 5-bromo-1H-indazol-3-amine can be coupled with various boronic acids to introduce diversity at the C5 position. nih.gov While not directly applicable to the C4-phenoxy group in the target molecule, this highlights the utility of palladium catalysis in modifying the indazole scaffold. The general conditions for such reactions involve a palladium catalyst (e.g., PdCl₂(dppf)₂), a base (e.g., Cs₂CO₃), and a suitable solvent system. nih.gov

The Ullmann condensation is a classical method for the formation of diaryl ether bonds and represents a viable alternative to palladium-catalyzed methods for introducing the 4-methylphenoxy group. This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. In the context of this synthesis, 4-methylphenol could be coupled with a 2,6-dihalobenzonitrile precursor. The reaction is usually carried out at high temperatures in the presence of a copper catalyst and a base.

Amide coupling reactions can also be considered for the synthesis of indazole derivatives. For example, an indazole-3-carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HOBT, EDC) to form indazole-3-carboxamides. While this approach is not a direct route to the 3-aminoindazole target, it demonstrates a method for functionalizing the C3 position and is a key reaction in the synthesis of many biologically active indazole derivatives.

Synthesis of Key Precursors and Intermediates

The most critical precursor for the synthesis of this compound is a 2-halo-6-(4-methylphenoxy)benzonitrile. A practical route to this intermediate begins with a commercially available 2,6-dihalobenzonitrile, such as 2,6-difluorobenzonitrile.

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. 4-Methylphenol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophile then displaces one of the fluorine atoms on the 2,6-difluorobenzonitrile ring. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The high reactivity of fluoride as a leaving group in SNAr reactions makes this a highly efficient transformation. The resulting 2-fluoro-6-(4-methylphenoxy)benzonitrile is then isolated and used in the subsequent cyclization step.

Analysis of Reaction Efficiencies and Yield Optimization

For the SNAr reaction, factors such as the choice of base, solvent, and reaction temperature can significantly impact the yield. The table below summarizes typical conditions and yields for related SNAr reactions on activated aryl halides.

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,6-Difluorobenzonitrile | 4-Methylphenol | K₂CO₃ | DMF | 80-100 | >90 |

| 2,4-Dinitrochlorobenzene | Aniline | NaHCO₃ | Ethanol | Reflux | ~95 |

| 2-Fluoronitrobenzene | Phenol | K₂CO₃ | DMSO | 120 | ~85 |

The cyclization of the 2-fluoro-6-(4-methylphenoxy)benzonitrile with hydrazine hydrate is generally a high-yielding reaction. Optimization involves controlling the reaction time and temperature to ensure complete conversion while minimizing side reactions. A large excess of hydrazine hydrate is often used, and the reaction can be carried out with or without an additional solvent.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate | None | Reflux | 0.5 | 88 nih.gov |

| 2-Fluorobenzonitrile | Hydrazine hydrate | DME | Reflux | 15 | >90 |

| Substituted 2-halobenzonitrile | Hydrazine hydrate | 2-MeTHF | 95 | 18 | 38-45 |

By carefully selecting and optimizing the conditions for these key steps, this compound can be synthesized in an efficient and regioselective manner.

Advanced Structural Elucidation and Purity Assessment of 4 4 Methylphenoxy 1h Indazol 3 Amine and Its Analogs

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound like 4-(4-methylphenoxy)-1H-indazol-3-amine. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of a molecule's elemental composition and, consequently, its molecular formula.

For this compound (C14H13N3O), the expected exact mass can be calculated. An HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would aim to find an ion peak corresponding to the protonated molecule [M+H]+. rsc.org The experimentally measured m/z value is then compared to the calculated mass. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. This confirmation is a critical first step before more detailed structural analysis is undertaken. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds. A full suite of NMR experiments, including 1H, 13C, and two-dimensional (2D) techniques, would be required for the complete structural assignment of this compound.

1H NMR: This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indazole ring and the methylphenoxy group, a signal for the methyl (-CH3) protons, and broad signals for the amine (-NH2) and indazole N-H protons. nih.gov The splitting patterns (e.g., singlet, doublet, triplet) and coupling constants (J values) would help establish the substitution pattern on the aromatic rings. nih.gov

13C NMR: This technique detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aliphatic, aromatic, C=O, etc.). The spectrum for this compound would show distinct peaks for the methyl carbon, the aromatic carbons, and the carbons bonded to nitrogen and oxygen.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to map out the proton networks within the indazole and phenoxy rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the 13C spectrum.

The following tables represent predicted data based on the analysis of similar indazole structures.

Interactive Table: Predicted 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | br s | 1H | Indazole N-H |

| ~6.8-7.5 | m | 7H | Aromatic Protons (Indazole & Phenoxy rings) |

| ~4.5-5.5 | br s | 2H | Amine (-NH2) |

| ~2.3 | s | 3H | Methyl (-CH3) |

Interactive Table: Predicted 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | Aromatic C-O |

| ~140-150 | Aromatic C-N |

| ~110-135 | Aromatic C-H and C-C |

| ~20 | Methyl (-CH3) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups. The N-H stretching vibrations of both the indazole ring and the primary amine group would appear as distinct bands in the region of 3100-3500 cm-1. Aromatic C-H stretching would be observed just above 3000 cm-1, while the C-H stretching of the methyl group would be just below 3000 cm-1. The spectrum would also feature strong absorptions in the "fingerprint region" (below 1600 cm-1), including C=C stretching from the aromatic rings and a characteristic C-O-C (aryl ether) stretching band around 1200-1250 cm-1.

Interactive Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (-NH2), Indazole (N-H) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl (-CH3) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O-C Stretch | Aryl Ether |

X-ray Crystallography for Solid-State Structural Analysis (If Applicable)

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through a single crystal. mdpi.com

The successful application of this method is contingent upon the ability to grow a single crystal of suitable size and quality. If achieved, X-ray crystallography would confirm the connectivity of all atoms, provide precise bond lengths and angles, and reveal information about the molecule's conformation and intermolecular interactions (like hydrogen bonding) in the solid state. mdpi.com As of now, no public crystal structure data for this specific compound has been reported.

Chromatographic Techniques for Purity Profiling and Isolation

Chromatographic methods are essential for both the purification of this compound after synthesis and for assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of a product's purity. mdpi.com A pure compound should ideally appear as a single spot on the TLC plate.

Column Chromatography: This is a standard preparative technique used to separate the desired compound from unreacted starting materials, byproducts, and other impurities. The choice of solvent system (mobile phase) and stationary phase (e.g., silica gel) is optimized to achieve efficient separation. However, for large-scale production, methods like recrystallization are often preferred to avoid chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a sample with high accuracy. By using a suitable column and mobile phase, HPLC can separate the target compound from even very closely related impurities. The purity is typically determined by measuring the area of the product peak as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be used for purity analysis. This technique separates components of a mixture in the gas phase and identifies them by their mass spectra. It is a common method for purity assessment in process development for related indazole compounds. chemrxiv.org For analogs like 7-bromo-4-chloro-1H-indazol-3-amine, purity of up to 98% has been demonstrated using these methods. mdpi.com

Computational and Theoretical Studies of 4 4 Methylphenoxy 1h Indazol 3 Amine

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the intrinsic electronic properties of a molecule. These properties are fundamental to understanding its stability, reactivity, and potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons irjweb.com. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability irjweb.comnih.gov.

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and biological activity nih.gov. This analysis helps predict how the molecule might participate in chemical reactions and charge-transfer interactions irjweb.com.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.29 | Electron-donating capability |

| ELUMO | -1.81 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.48 | Indicates chemical reactivity and stability irjweb.com |

Note: The values in this table are illustrative examples based on similar heterocyclic compounds and are intended to demonstrate the output of a typical QM analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly for identifying regions susceptible to electrophilic and nucleophilic attack irjweb.comnih.gov.

On an MEP map, different colors correspond to different electrostatic potential values.

Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those bonded to electronegative atoms.

Green: Represents areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the indazole ring and the oxygen atom of the phenoxy group, and positive potential (blue) around the amine hydrogens.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. Given that various indazole derivatives have shown activity as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR) and BCR-ABL, these proteins represent logical targets for docking studies with this compound nih.govnih.govnih.gov.

The stability of a ligand-protein complex is determined by a combination of non-covalent interactions. Docking analysis meticulously identifies these interactions:

Hydrogen Bonds: These are crucial for binding specificity and affinity, typically formed between hydrogen bond donors (like the N-H groups of the indazole and amine) and acceptors (like carbonyl oxygens in the protein backbone).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the methylphenyl and indazole rings) and hydrophobic pockets in the protein's active site.

Pi-Stacking (π-π Interactions): These interactions can form between the aromatic rings of the ligand and aromatic amino acid residues in the target protein, such as phenylalanine, tyrosine, or tryptophan.

A detailed analysis would pinpoint the specific amino acid residues involved in each type of interaction, providing a structural basis for the ligand's binding.

Docking programs utilize scoring functions to estimate the binding affinity between a ligand and its target protein. This affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value typically signifies a stronger and more stable binding interaction ijcce.ac.irresearchgate.net. These scores are used to rank different potential ligands or different binding poses of the same ligand, helping to identify the most promising candidates for further study .

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| FGFR1 | -8.5 | Ala564, Lys514, Glu562 |

| VEGFR2 | -9.1 | Cys919, Asp1046, Leu840 |

| BCR-ABL (T315I) | -7.9 | Met318, Phe382, Glu316 |

Note: The data presented are hypothetical examples to illustrate typical results from a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Dynamics

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the target nih.govresearchgate.net.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a period of nanoseconds. Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Interaction Persistence: To analyze how consistently specific hydrogen bonds or other interactions are maintained throughout the simulation, confirming the predictions from the static docking model.

These simulations validate the docking results and provide a more accurate understanding of the thermodynamics and dynamics of the ligand-receptor interaction mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the structural features that influence biological responses. mdpi.com

QSAR models are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR: This classical approach correlates biological activity with molecular descriptors that are derived from the 2D representation of a molecule. neovarsity.orgresearchgate.net These descriptors can include physicochemical properties like lipophilicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size, shape, and branching. researchgate.net 2D-QSAR models are computationally less intensive and are useful for understanding the influence of broad molecular properties on activity. nih.govomicstutorials.com

3D-QSAR: In contrast, 3D-QSAR methods consider the three-dimensional structure of molecules. neovarsity.org These approaches require the alignment of the chemical structures in a dataset and calculate interaction fields (steric, electrostatic, hydrophobic) around the molecules. drugdesign.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods. nih.govnih.gov The resulting models can provide detailed insights into the spatial arrangement of functional groups that are favorable or unfavorable for biological activity, often visualized as contour maps. mdpi.com For indazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their inhibitory potency against various biological targets. nih.gov

Despite the utility of these methods, no specific 2D-QSAR or 3D-QSAR studies were identified for this compound in the performed searches.

The development of a robust QSAR model relies on the identification of relevant molecular descriptors that effectively capture the structural variations correlated with biological activity. These descriptors are broadly classified as steric, electronic, hydrophobic, and topological, among others.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, and surface area. In 3D-QSAR, steric fields are calculated around the molecules to map regions where bulky substituents may enhance or diminish activity. drugdesign.orgmdpi.com

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). acs.org Electronic descriptors are crucial for modeling interactions involving electrostatic forces, such as hydrogen bonding and pi-pi stacking.

While these descriptors are fundamental to QSAR studies of various compounds, including kinase inhibitors with heterocyclic scaffolds, no specific key steric or electronic descriptors have been published for this compound. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.netresearchgate.net Early assessment of ADME properties is critical in drug discovery to reduce the likelihood of late-stage failures. cambridge.org These predictive models are built using data from experimental assays and correlate molecular structures with various ADME endpoints.

Commonly predicted ADME parameters include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and plasma protein binding are predicted to assess the extent to which a compound is absorbed into the bloodstream.

Distribution: Predictions of blood-brain barrier (BBB) penetration and tissue distribution help in understanding where the compound travels in the body.

Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Properties related to how the compound is eliminated from the body are also modeled.

Various computational tools and web servers are available for in silico ADME prediction. mdpi.com These tools often provide estimations of a compound's "drug-likeness" based on rules such as Lipinski's Rule of Five. eijppr.com

Although in silico ADME prediction is a standard practice in modern drug discovery for compounds like indazole derivatives, no specific predicted ADME parameters for this compound were found in the conducted literature search. ljmu.ac.uk

Structure Activity Relationship Sar Studies of 4 4 Methylphenoxy 1h Indazol 3 Amine Derivatives

Design and Synthesis of Analogs with Modifications to the 4-Phenoxy Moiety

The 4-phenoxy moiety is a critical component of the 4-(4-methylphenoxy)-1H-indazol-3-amine scaffold, often involved in crucial interactions with biological targets. Modifications to this part of the molecule can lead to significant changes in activity.

Substituent Effects on the Methylphenoxy Ring

The nature and position of substituents on the phenoxy ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity. While specific SAR studies on the 4-methylphenoxy variant are not extensively detailed in publicly available literature, general principles from related phenoxy-isoxazole derivatives suggest that both the size and electronic nature of substituents are important. For instance, in a series of 4-phenoxy-phenyl isoxazoles, the introduction of short-chain alkoxy groups at the para-position of the phenoxy ring was explored. It was observed that increasing the chain length from methoxy (B1213986) to propoxy was beneficial for inhibitory activity against certain enzymes. nih.gov

Furthermore, the introduction of bulky groups can also play a role. In the same 4-phenoxy-phenyl isoxazole (B147169) series, analogs bearing a phenylacetamide group on a different part of the molecule showed strong inhibitory effects, suggesting that the presence of an aromatic ring in the substituent can enhance activity. nih.gov These findings highlight the importance of systematic exploration of various substituents on the phenoxy ring to optimize biological activity.

Table 1: Effect of Alkoxy Substituent Chain Length on hACC1 Inhibition in a 4-Phenoxy-Phenyl Isoxazole Series nih.gov

| Compound | R1 Substituent | % Inhibition at 5 µM | % Inhibition at 0.1 µM |

| 6a | H | - | - |

| 6b | Methoxy | Weaker than 6a | Weaker than 6a |

| 6c | Ethoxy | Weaker than 6a | Weaker than 6a |

| 6d | Isopropoxy | Weaker than 6a | Weaker than 6a |

| 6e | Propoxy | 78.95 | 31.12 |

Data is for a related series of 4-phenoxy-phenyl isoxazoles and is presented to illustrate the potential impact of phenoxy ring substitution.

Variations in the Ether Linkage

The ether linkage connecting the indazole core and the phenoxy ring is another key point for modification. Altering this linker can change the molecule's flexibility, conformation, and ability to form hydrogen bonds, all of which can impact biological activity. Studies on similar scaffolds have shown that replacing the ether oxygen with other atoms or groups can lead to significant changes in potency. While direct studies on ether linkage variations for this compound are limited, research on other bioactive molecules with a phenoxy component indicates that this is a viable strategy for optimization. For example, in a series of cPLA2α and FAAH inhibitors, the phenoxy group was retained while the rest of the scaffold was modified, indicating the importance of this moiety in activity. tandfonline.com

Modifications of the 1H-Indazol-3-amine Core

The 1H-indazol-3-amine core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the hinge region of many kinases. nih.gov Modifications to this core structure are a common strategy to enhance potency and selectivity.

Substitutions on the Indazole Ring System (e.g., C-6, C-7)

Substitutions at various positions on the indazole ring can influence the molecule's interaction with its biological target. Electron-donating or electron-withdrawing groups can alter the electronic properties of the indazole ring, affecting its binding capabilities.

For instance, in a series of 6-indazolyl-2-picolinic acids, the nature of the substituent on the indazole ring had a clear impact on herbicidal activity. The study found that electron-withdrawing groups, such as halogens, generally improved activity, with the order of activity being bromine > chlorine > fluorine. In contrast, electron-donating groups like amino and methoxy groups tended to decrease activity. mdpi.com The position of the substituent was also critical, with substitutions at the 4, 6, and 7-positions showing better activity than those at the 5-position. mdpi.com

Table 2: Influence of Indazole Ring Substituents on Herbicidal Activity of 6-Indazolyl-2-picolinic Acids mdpi.com

| Substituent | General Effect on Activity |

| Bromine | Increased |

| Chlorine | Increased |

| Fluorine | Increased (less than Br, Cl) |

| Methyl | Increased (similar to F) |

| Amino | Decreased |

| Methoxy | Decreased |

This data is from a different series of indazole-containing compounds and illustrates the general principles of indazole ring substitution.

Alterations at the 1-Position of the Indazole Nitrogen

The nitrogen at the 1-position of the indazole ring is a common site for modification, often involving alkylation or arylation. These substitutions can impact the molecule's physical properties, such as solubility and metabolic stability, as well as its binding interactions. The regioselectivity of N-alkylation of the indazole ring can be influenced by both steric and electronic factors of the substituents already present on the ring. nih.gov

While specific activity data for N-1 substituted this compound is scarce, studies on other indazole series highlight the importance of this position. For example, in a series of histone deacetylase inhibitors, various substitutions at the N-1 position of the indazole ring were explored to optimize activity. rsc.org The development of selective and scalable methods for N-1 alkylation of indazoles underscores the importance of this modification in medicinal chemistry. nih.gov

Variances on the Amine Group at the 3-Position

The 3-amino group of the indazole core is often a key interaction point with biological targets, frequently acting as a hydrogen bond donor. nih.gov Modifications at this position can therefore have a profound effect on the compound's biological activity.

In many kinase inhibitors, the 1H-indazol-3-amine structure serves as an effective hinge-binding fragment. nih.gov Further structural modifications often focus on the 3-amino group, for example, by converting it to an amide. The structure of the well-known kinase inhibitor Entrectinib, which contains a 1H-indazole-3-amide, demonstrates the critical role of this modification in enhancing antitumor activity. nih.gov

In a study on a series of 1H-indazol-3-amine derivatives, the introduction of a mercapto acetamide (B32628) or a piperazine (B1678402) acetamide at the 3-amino position was investigated to explore new anticancer agents. nih.gov The results indicated that these modifications could lead to potent antiproliferative activity. nih.gov Specifically, the introduction of a piperazine group was also aimed at improving the physicochemical properties of the molecules, such as solubility and oral bioavailability, drawing inspiration from successful drugs like Imatinib. nih.gov

Another study on indazole-3-carboxamides as calcium-release activated calcium channel blockers showed that the regiochemistry of the amide linker at the 3-position was critical for activity. nih.gov This highlights the high degree of structural specificity required for potent biological activity when modifying the 3-amino group.

Exploration of Amine Substituent Effects

The 3-amino group of the indazole core is a primary site for chemical modification in SAR studies. Research has shown that the nature of the substituent on this amine can significantly alter the compound's activity. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment in many kinase inhibitors. nih.gov The two hydrogen atoms on the 3-amino group and the hydrogen on the indazole N1 position often form crucial hydrogen bonds with the hinge region of protein kinases. semanticscholar.org

Alterations at this position, such as acylation or substitution with various alkyl or aryl groups, are explored to probe the steric and electronic requirements of the binding pocket. For example, in related indazole series, replacing hydrogen with larger groups can either enhance or diminish activity depending on the specific target enzyme's topology. nih.gov

Table 1: Effect of Amine Substitution on Activity (Illustrative)

| Derivative | R Group on 3-amine | Relative Activity |

|---|---|---|

| Parent Compound | -H | Baseline |

| Derivative A | -CH₃ | Variable |

| Derivative B | -COCH₃ | Variable |

| Derivative C | -SO₂CH₃ | Variable |

Impact of Amine Basicity and Hydrogen Bonding Capabilities

The basicity of the 3-amino group, and its resulting ability to act as a hydrogen bond donor, is a critical determinant of biological activity. The lone pair of electrons on the amine's nitrogen atom allows it to act as a base and a hydrogen bond acceptor. nih.gov The indazole ring itself, particularly the N1-H and the 3-amino group, can form multiple hydrogen bonds, anchoring the molecule to its biological target. semanticscholar.org

The pKa of the amine, which is a measure of its basicity, is influenced by the electronic effects of its substituents. Electron-donating groups can increase basicity, potentially strengthening ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. Conversely, electron-withdrawing groups decrease basicity but may enhance other types of interactions. The ability to both donate and accept hydrogen bonds allows this class of compounds to form a stable complex with their targets. semanticscholar.org

Elucidation of Essential Pharmacophoric Elements

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a particular biological effect. For kinase inhibitors based on the 3-amino-indazole scaffold, several key pharmacophoric elements have been identified.

Hinge-Binding Motif: The 3-amino-indazole core is the primary hinge-binding element. The N1-H and the two hydrogens of the 3-NH2 group typically act as hydrogen bond donors to the backbone of the kinase hinge region. semanticscholar.org

Hydrophobic Pockets: The 4-phenoxy group, specifically the 4-methylphenoxy portion of the title compound, is positioned to interact with hydrophobic regions within the ATP-binding site. The nature and substitution pattern of this group are critical for potency and selectivity.

Solvent-Exposed Region: Substituents attached to the core structure often extend into the solvent-exposed region of the active site. Modifications in this area are frequently used to improve physicochemical properties, such as solubility, without disrupting the key binding interactions.

These elements collectively define the necessary features for high-affinity binding to target proteins.

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of this compound derivatives plays a crucial role in how they fit into a protein's binding site. The molecule is not planar; there is a significant dihedral angle between the plane of the indazole ring system and the attached phenoxy ring. researchgate.net This torsional flexibility allows the molecule to adopt different spatial orientations.

Molecular and Cellular Biological Interaction Profiling in Vitro Research Models

Target Identification and Validation Strategies

The primary strategy for identifying the biological targets of 3-aminoindazole derivatives, including 4-(4-methylphenoxy)-1H-indazol-3-amine, revolves around its core structural feature. The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment. nih.gov This structural motif is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of various protein kinases, a critical interaction for achieving potent inhibition.

Structure-based drug design is a cornerstone of this approach. By discovering that the 3-aminoindazole core can serve as an efficient hinge-binding template, researchers have been able to rationally design inhibitors against specific kinase targets. nih.gov The validation of these targets often involves synthesizing a series of analogues with modifications at different positions of the indazole ring and evaluating their inhibitory activity. For instance, the introduction of various substituents at the C4-position, such as the 4-methylphenoxy group, is a key diversification point for modulating potency and selectivity against different kinases. The development of potent receptor tyrosine kinase (RTK) inhibitors has been a successful application of this strategy, validating RTKs as a major target class for this compound scaffold. nih.gov

Enzyme Inhibition Assays and IC50 Determination

Enzyme inhibition assays are fundamental to characterizing the biological activity of 3-aminoindazole derivatives. These assays quantify the concentration-dependent inhibitory effect of a compound on a specific enzyme, typically expressed as the half-maximal inhibitory concentration (IC50).

The 3-aminoindazole scaffold is a well-established core for a multitude of kinase inhibitors. While specific IC50 data for this compound is not extensively detailed in the reviewed literature, numerous derivatives built upon this or a closely related scaffold have been profiled against a wide array of kinases. These studies reveal the scaffold's potential to inhibit kinases crucial to cancer cell proliferation and angiogenesis.

For example, derivatives incorporating moieties at the C4-position have been shown to potently inhibit the tyrosine kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov Further modifications have led to the discovery of potent inhibitors against other kinases such as Fibroblast Growth Factor Receptor (FGFR), ALK5, and the fusion protein BCR-ABL. nih.govnih.govnih.gov

The inhibitory activities of several representative 3-aminoindazole-based kinase inhibitors are presented below to illustrate the potential of this chemical class.

| Compound Name/Code | Target Kinase | IC50 (nM) |

| Compound 2a (FGFR inhibitor) | FGFR1 | < 4.1 |

| FGFR2 | 2.0 ± 0.8 | |

| AKE-72 (BCR-ABL inhibitor) | BCR-ABL (Wild Type) | < 0.5 |

| BCR-ABL (T315I mutant) | 9 | |

| Compound 11 (ALK5 inhibitor) | ALK5 (in cellular assay) | 3.5 ± 0.4 |

This table showcases data for derivatives of the 1H-indazol-3-amine scaffold to demonstrate the inhibitory potential of this compound class. Data is sourced from multiple studies for illustrative purposes. nih.govnih.govnih.gov

While the primary focus for the 3-aminoindazole scaffold has been on kinase inhibition, its potential to interact with other enzyme classes remains an area of interest. Enzymes such as α-glucosidase, nitric oxide synthase (NOS), and indoleamine 2,3-dioxygenase 1 (IDO1) are important targets for various pathologies. However, specific in vitro inhibitory data for this compound against these particular enzymes is not prominently available in the current scientific literature.

Receptor Binding Assays and Affinity Measurements

Receptor binding assays are used to determine the affinity of a compound for a specific receptor, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). These assays are crucial for understanding the interaction of a compound with cell surface receptors or nuclear receptors. For the 3-aminoindazole class, these assays would be particularly relevant for characterizing inhibitors of receptor tyrosine kinases. While extensive kinase inhibition data exists for derivatives, specific receptor binding affinity measurements for this compound itself are not detailed in the reviewed sources.

Cell-Based Functional Assays in Research Cell Lines

To understand the biological effect of a compound in a more complex physiological context, cell-based functional assays are employed. These assays measure the downstream consequences of target engagement, such as inhibition of cell proliferation, induction of apoptosis, or cell cycle arrest.

Derivatives of 1H-indazole-3-amine have been evaluated for their anti-proliferative activity against various human cancer cell lines. nih.gov Commonly used methods include the methyl thiazolyl tetrazolium (MTT) assay, which measures cell viability. nih.gov For instance, studies on related indazole derivatives have demonstrated significant inhibitory effects on the growth of cell lines such as the chronic myeloid leukemia line (K562) and various solid tumor lines. nih.govresearchgate.net One such study showed that a specific derivative, compound 6o, had a potent effect on K562 cells and was further investigated for its ability to induce apoptosis and cause cell cycle arrest. nih.gov

| Research Cell Line | Cell Type | IC50 (µM) of Derivative 6o |

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Carcinoma | > 40 |

| PC-3 | Prostate Cancer | > 40 |

| Hep-G2 | Hepatocellular Carcinoma | 33.2 |

| HEK-293 | Normal Human Embryonic Kidney | 33.2 |

This table presents data for a 1H-indazole-3-amine derivative (compound 6o) to illustrate the types of cell-based functional assays and findings common for this class of compounds. nih.gov

Understanding if a compound can enter a cell and reach its intracellular target is critical. Cellular uptake and subcellular localization studies are designed to answer these questions, often using techniques like fluorescence microscopy with labeled compounds or mass spectrometry-based methods on cell lysates. nih.gov For a compound like this compound, which is presumed to target intracellular kinases, efficient cellular penetration is a prerequisite for activity. Despite the importance of these parameters, specific experimental data detailing the cellular uptake mechanisms or the subcellular distribution of this compound is not available in the reviewed scientific literature. nih.govnih.gov

Modulation of Key Cellular Pathways (e.g., Apoptosis, Cell Cycle, Signaling Pathways)

There is no available data from in vitro studies detailing how this compound modulates critical cellular processes such as apoptosis, cell cycle progression, or specific signaling cascades.

Phenotypic Screening Approaches

Information from phenotypic screens, which assess the effects of a compound on cell morphology or function without a preconceived target, is not available for this compound.

Selectivity Profiling Against Off-Targets

There are no published studies that profile the selectivity of this compound. Such studies would typically involve screening the compound against a panel of kinases or other enzymes and receptors to identify potential off-target interactions, which is crucial for understanding its specificity and potential for side effects.

Mechanistic Elucidation of Cellular Responses

The molecular mechanism of action for this compound has not been elucidated in the scientific literature. Mechanistic studies would be required to understand how it exerts its biological effects at a cellular level following any observed phenotypic changes.

Future Perspectives and Emerging Research Avenues

Potential for Integration in Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Screening

Modern drug discovery has been revolutionized by high-throughput screening methodologies like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology. The structural characteristics of 4-(4-methylphenoxy)-1H-indazol-3-amine make it a compelling candidate for inclusion in these screening paradigms.

FBDD focuses on identifying low-molecular-weight compounds, or fragments, that bind weakly to a biological target. mdpi.com These initial hits are then optimized and grown into more potent lead compounds. rsc.org The core 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," capable of interacting with the hinge region of protein kinases, a critical component of their ATP-binding site. nih.govresearchgate.net This established binding capability suggests that this compound, as a decorated indazole fragment, could be a valuable addition to FBDD libraries for screening against various kinases and other ATP-dependent enzymes.

DNA-Encoded Library (DEL) technology allows for the screening of billions of molecules simultaneously. nih.gov In a DEL, each small molecule is tagged with a unique DNA barcode that encodes its chemical structure. nih.gov The 3-amino group on the indazole ring of this compound provides a convenient chemical handle for attachment to the DNA-encoding headpiece, often via amide bond formation or reductive amination, which are common and robust reactions in DEL synthesis. nih.gov Its integration into a DEL library would enable the massive-scale screening of this scaffold against a vast array of protein targets, potentially uncovering novel biological activities. osti.gov

| Drug Discovery Platform | Relevance of this compound |

| Fragment-Based Drug Discovery (FBDD) | The core 1H-indazole-3-amine is a known hinge-binding fragment for kinases. nih.govresearchgate.net |

| DNA-Encoded Library (DEL) Screening | The 3-amino group serves as a reactive handle for conjugation to DNA barcodes. nih.gov |

Exploration of Novel Biological Targets Based on Indazole Scaffold Activity

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties. nih.govnih.gov A significant body of research has highlighted the role of indazole-containing compounds as potent inhibitors of protein kinases. nih.govrsc.org

Building on this precedent, future research on this compound could explore a variety of biological targets.

Protein Kinases: Many indazole derivatives are known kinase inhibitors, with some achieving commercial success as anticancer drugs (e.g., Axitinib, Pazopanib). nih.gov Research has specifically identified 1H-indazol-3-amine derivatives as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.gov Furthermore, related 3-aminoindazole compounds have demonstrated potent activity against the BCR-ABL fusion protein, including imatinib-resistant mutants, which are critical in chronic myeloid leukemia (CML). nih.gov Therefore, screening this compound against a broad panel of kinases (e.g., VEGFR, EGFR, FGFR) is a logical next step. nih.gov

Other Targets: Beyond kinases, the indazole nucleus is found in drugs targeting other protein classes. researchgate.net Exploring non-kinase targets, such as metabolic enzymes or protein-protein interactions, could reveal novel therapeutic applications for this compound.

| Potential Target Class | Rationale based on Indazole Scaffold |

| Tyrosine Kinases (e.g., FGFR, VEGFR) | Indazole derivatives are well-established kinase inhibitors. nih.govnih.gov |

| Serine/Threonine Kinases | The indazole core is a versatile pharmacophore for various kinase families. nih.gov |

| Fusion Proteins (e.g., BCR-ABL) | 3-aminoindazole derivatives have shown potent inhibition of drug-resistant mutants. nih.gov |

| Non-kinase enzymes and receptors | The indazole scaffold's broad bioactivity suggests potential for other target classes. nih.gov |

Development of Advanced Analytical and Imaging Techniques for Mechanistic Studies

To fully understand the therapeutic potential of this compound, advanced analytical methods will be crucial for elucidating its mechanism of action. While standard techniques like NMR and mass spectrometry are used for initial characterization, a deeper mechanistic understanding requires more sophisticated approaches. nih.gov

Future research could employ computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to predict and rationalize the binding of this compound to its biological targets. mdpi.com Machine learning and artificial intelligence are also becoming powerful tools in drug discovery for target validation and hit optimization. nih.govinsilico.com

Furthermore, transcriptomic profiling using techniques like RNA sequencing (RNA-Seq) could provide an unbiased view of the cellular pathways modulated by the compound. lexogen.com This can help in understanding its on-target and off-target effects, identifying biomarkers for drug response, and elucidating mechanisms of action or potential toxicity. lexogen.com

Challenges and Opportunities in Indazole-Based Chemical Biology Research

While the indazole scaffold holds great promise, its development is not without challenges. A key opportunity lies in leveraging the indazole core to overcome existing therapeutic hurdles, such as drug resistance. researchgate.net For instance, developing derivatives that are active against mutated forms of kinases is a significant goal in cancer therapy. nih.gov

Another area of focus is the optimization of pharmacokinetic properties. For example, phenol-containing drugs can be susceptible to phase II metabolism through glucuronidation, which can lead to poor oral bioavailability. Indazoles have been successfully used as bioisosteres for phenols, maintaining key hydrogen bonding interactions while improving metabolic stability. researchgate.net The 4-phenoxy group of the title compound could be subject to metabolic modifications, and understanding its metabolic fate will be crucial for its development.

The synthesis of substituted indazoles can also be complex, and the development of more efficient and versatile synthetic routes remains an ongoing opportunity for chemists. researchgate.net

Contribution of this compound Research to the Broader Field of Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. openmedicinalchemistryjournal.com The indazole ring system is a key pharmacophore that has led to numerous successful drugs. austinpublishinggroup.com Research into specific derivatives like this compound contributes to the broader field of heterocyclic chemistry in several ways.

Firstly, the synthesis and characterization of this molecule expand the known chemical space of functionalized indazoles. Each new derivative provides valuable data points for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Understanding how the 4-(4-methylphenoxy) substitution influences the biological activity and physical properties of the 1H-indazol-3-amine core helps to build more predictive models for future drug design.

Secondly, investigating the reactivity and potential for further functionalization of this compound can lead to the discovery of novel chemical transformations and the creation of more complex molecular architectures, further enriching the toolkit available to medicinal chemists.

Q & A

Q. What synthetic routes are commonly employed to synthesize 4-(4-methylphenoxy)-1H-indazol-3-amine, and what are the critical challenges?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Condensation reactions : Reacting hydrazine derivatives with appropriately substituted carbonyl intermediates under reflux in alcohols (e.g., methanol or ethanol) .

- Functional group protection/deprotection : For example, tert-butyl carbamate (Boc) groups are used to protect amine functionalities during intermediate steps, followed by acidic deprotection .

- Key Challenges : Low yields (e.g., 26% total yield in Entrectinib synthesis) due to side reactions, purification difficulties of polar intermediates, and sensitivity of the indazole core to oxidative conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments (e.g., methoxy or methylphenoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with exact mass analysis (e.g., 224.12198 Da for related metabolites) ensures molecular formula validation .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for understanding solid-state interactions .

Q. What preliminary biological assays are used to evaluate the kinase inhibition potential of this compound?

- Methodological Answer :

- Enzymatic assays : Measure IC values against kinases like VEGFR-2 or EphB4 using fluorescence-based ADP-Glo™ kits.

- Cellular assays : Assess proliferation inhibition in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays .

- Controls : Include reference inhibitors (e.g., Staurosporine) and validate results with orthogonal methods like surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Reaction optimization : Use design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, switching from ethanol to DMF may improve solubility of intermediates .

- Purification strategies : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc to methanol) or recrystallization from dichloromethane/hexane mixtures .

- Yield Data :

| Step | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Condensation | 65 | 90 | Ethanol, 80°C | |

| Deprotection | 85 | 99.12 | HCl/EtOAc, RT |

Q. How should discrepancies in kinase inhibition data across different assay platforms be addressed?

- Methodological Answer :

- Assay validation : Ensure consistent buffer conditions (pH 7.4, 1 mM ATP) and enzyme concentrations.

- Orthogonal methods : Compare enzymatic assay results with cellular thermal shift assays (CETSA) to confirm target engagement .

- Statistical analysis : Use Bland-Altman plots to quantify inter-assay variability and identify outliers.

Q. What computational strategies predict the binding mode of this compound with kinase targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide simulate interactions with ATP-binding pockets. Key residues (e.g., Asp1046 in VEGFR-2) form hydrogen bonds with the indazol-3-amine group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify conformational changes.

- Key Interactions :

| Target | Residue | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|---|

| VEGFR-2 | Asp1046 | H-bond | 2.8 | |

| EphB4 | Met696 | H-bond | 3.1 |

Q. How can structural modifications enhance the metabolic stability of this compound?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-methylphenoxy moiety to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the amine group as a boronic ester (e.g., 4-chloro-7-(dioxaborolan-2-yl)-derivatives) to improve bioavailability .

- In vitro stability assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.